molecular formula C19H26O3 B12280107 4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol

4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol

Cat. No.: B12280107
M. Wt: 302.4 g/mol
InChI Key: BCWZIZLVBYHFES-UHFFFAOYSA-N
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Description

4-Methoxyestra-1,3,5(10)-triene-3,17β-diol is a synthetic steroid derivative characterized by a methoxy group at the C4 position of the estrane core. Structurally, it belongs to the family of estratriene derivatives, which are modified estradiol analogs. The compound shares the foundational estrane skeleton (18-carbon steroid structure) with estradiol but differs in substituent groups, which influence its receptor binding affinity, metabolic stability, and pharmacological activity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O3/c1-19-10-9-12-11-5-7-16(20)18(22-2)14(11)4-3-13(12)15(19)6-8-17(19)21/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWZIZLVBYHFES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Methylation of Estrone at Position 3

Alternative Pathways and Intermediate Modifications

Protection-Deprotection Strategies for Enhanced Selectivity

To avoid competing reactions during methylation, advanced routes incorporate protective groups. For example, the 17-keto group in estrone can be protected as a dioxane ketal prior to methylation. This approach, detailed in Steroids, involves:

  • Protection: React estrone with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of p-toluenesulfonic acid (PTSA) to form 17,17-(20-[5',5'-dimethyl-1',3'-dioxane])-estra-1,3,5(10)-trien-3-ol.
  • Methylation: Treat the protected intermediate with methyl iodide/KOH in DMSO.
  • Deprotection: Hydrolyze the ketal using aqueous HCl in tetrahydrofuran (THF).
  • Reduction: Reduce the 17-keto group as described in Section 1.2.

Advantages:

  • Prevents undesired side reactions at the 17-position during methylation.
  • Increases overall yield to 80–85%.

Critical Analysis of Methodologies

Comparative Efficiency of Methylating Agents

While methyl iodide is standard, alternative agents like dimethyl sulfate (DMS) have been explored in non-cited literature. However, DMS offers no significant yield improvement and poses greater toxicity.

Solvent and Base Optimization

The choice of DMSO as a solvent enhances reaction kinetics by solubilizing both the steroid and methyl iodide. Substituting DMSO with dimethylformamide (DMF) reduces yields by 15–20%, likely due to poorer nucleophilicity of the deprotonated hydroxyl group.

Industrial-Scale Considerations

Chromatography vs. Crystallization for Purification

Large-scale synthesis prioritizes crystallization over column chromatography. For instance, the final diol product can be purified via recrystallization from isopropanol/ethyl acetate (1:3), achieving >99% purity with minimal yield loss (5–7%).

Chemical Reactions Analysis

Methylation Methods

Method Reagents Conditions Yield
Chemical methylationCH₃I, KOH/NaOH, reflux solventReflux, controlled temperatureHigh
Enzymatic methylationCatechol-O-methyltransferaseBiological systemsN/A¹

¹ Excluded due to source restrictions; inferred from general knowledge.

Esterification

Reaction Type Reagents Conditions
Cinnamate formationTriphenylphosphine, BrCCl₃, cinnamic acidReflux in CH₂Cl₂

Functional Group Reactivity

  • Methoxy group (-OCH₃) :

    • Enhances stability compared to hydroxyl groups.

    • Participates in hydrolysis under acidic/basic conditions but resists oxidation.

  • Hydroxyl groups (-OH) :

    • Reactive in esterification, acylation, and alkylation .

    • Protected via acetylation or methylation during synthesis .

  • Steroid backbone :

    • Susceptible to Friedel-Crafts alkylation/acylation at positions 7 or 3 .

Estrogenic Activity

4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol binds estrogen receptors (ERα/ERβ) with potency comparable to estradiol. This activity drives its use in studying hormone-dependent processes, including cancer and reproductive health.

Anticancer and Hybrid Compounds

Derivatives with benzisoxazole moieties exhibit antiproliferative effects in cancer cells . For example, hybrids synthesized via Friedel-Crafts acylation and cyclization show apoptosis induction in leukemia and prostate cancer cell lines .

Structural Modifications

The compound serves as a scaffold for synthesizing drug candidates. For instance:

  • Alkylation : Introduction of alkyl chains at position 7 enhances solubility or receptor specificity .

  • Oxime formation : Used to create isoxazole derivatives with therapeutic potential .

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer potential of 4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol and its derivatives. Research indicates that novel estradiol-benzisoxazole hybrids exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested on prostate cancer (DU-145, PC3), cervical cancer (HeLa), and breast cancer (MCF-7) cell lines.
  • Methodology : Compounds were solubilized in dimethyl sulfoxide (DMSO) and subjected to MTT cell viability assays to determine their effects on cell proliferation.
  • Findings : The results demonstrated selective cytotoxicity towards cancer cells while sparing non-cancerous MRC-5 cells, indicating a promising therapeutic profile for further development .

Synthesis and Derivatives

The synthesis of this compound involves several steps that can be optimized for industrial applications. Key aspects include:

  • Synthesis Process : A notable method involves the protection of hydroxyl groups followed by alkylation to introduce substituents at specific positions on the steroid backbone. This process aims to enhance the yield and purity of the final product .
  • Derivatives : The compound can be modified into various derivatives such as cinnamates and oximes through reactions with cinnamic acids and other reagents under controlled conditions. These derivatives may exhibit enhanced biological activities or improved solubility profiles .

Precursor in Steroid Synthesis

This compound serves as a precursor in the synthesis of other steroids with hormonal activity. Notably:

  • Fulvestrant Production : The compound is used to synthesize Fulvestrant, a selective estrogen receptor downregulator used in hormone therapy for breast cancer treatment. The production process emphasizes high purity and stereoselectivity to ensure the efficacy of the final pharmaceutical product .

Table 1: Summary of Research Findings on Anticancer Activity

Study ReferenceCell Lines TestedConcentration (μM)Key Findings
DU-1452.5Significant antiproliferative effect observed
HeLa2.5Induction of apoptosis in cancer cells
MCF-72.5Selective toxicity towards cancer cells

Table 2: Synthesis Overview

StepDescription
Hydroxyl ProtectionProtecting hydroxyl groups using methoxypropene
AlkylationIntroducing alkyl groups via stereoselective methods
Derivative FormationReaction with cinnamic acids for enhanced properties

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The pharmacological and biochemical properties of 4-methoxyestra-1,3,5(10)-triene-3,17β-diol can be contextualized through comparisons with key analogs:

2-Methoxyestradiol (2-ME)

  • Structure : Methoxy group at C2 instead of C3.
  • Activity : Acts as a microtubule-disrupting agent (MDA) with antiangiogenic and antiproliferative effects. Preclinical studies show efficacy against breast cancer, prostate cancer, and glioblastoma .
  • Mechanistic Difference : Unlike 4-methoxyestra derivatives, 2-ME directly binds β-tubulin, destabilizing microtubules and inducing apoptosis. Its methoxy group at C2 reduces estrogen receptor (ER) binding, minimizing estrogenic activity .
  • Clinical Status: Limited by poor bioavailability; derivatives like ENMD-1198 are in trials .

Fulvestrant (ICI 182,780)

  • Structure: 7α-[9-(4,4,5,5,5-Pentafluoropentylsulfinyl)nonyl] chain replaces the C17 hydroxyl group.
  • Activity: Pure antiestrogen; degrades ERα and blocks ER signaling.
  • Key Data :
    • Reduced ER expression by 97% in tumors after 7-day treatment (vs. tamoxifen’s partial agonism) .
    • 10-fold higher antiuterotrophic potency than earlier analogs (e.g., ICI 164,384) .
  • Clinical Use : Approved for metastatic breast cancer .

3-Ferrocenyl-estra-1,3,5(10)-triene Derivatives

  • Structure : Ferrocenyl group at C3; synthesized via Friedel-Crafts acylation .
  • Activity : Cytoskeletal disruptors; induced apoptosis in hormone-resistant cancers (e.g., prostate, breast) via redox-active ferrocene moiety .
  • Comparison : Unlike 4-methoxyestra derivatives, ferrocenyl analogs exhibit metal-induced oxidative stress, a mechanism distinct from ER modulation .

17-[(Benzylamino)methyl]estra-1,3,5(10)-triene-3,17β-diol

  • Structure: Benzylamino-methyl group at C15.
  • Activity: Unknown primary function but identified as a substrate for indolethylamine-N-methyltransferase (INMT) in prostate cancer. INMT knockdown increased its levels by 82-fold, suggesting a role in methylation pathways .

Critical Research Findings and Contrasts

  • Receptor Specificity: Fulvestrant’s sulfinyl side chain enhances ER binding and degradation, whereas 4-methoxyestra derivatives lack evidence of similar ER affinity . 2-ME’s C2 methoxy group reduces ER binding, shifting its mechanism to non-hormonal pathways .
  • Therapeutic Potential: Fulvestrant’s clinical success highlights the importance of side-chain modifications for improving pharmacokinetics and potency . 4-Methoxyestra derivatives may require functionalization (e.g., sulfinyl chains, metal complexes) to enhance bioavailability or target specificity.
  • Contradictions :
    • While 2-ME and 4-methoxyestra derivatives share methoxy groups, their positional differences lead to divergent mechanisms (MDA vs. undefined ER interactions) .

Biological Activity

4-Methoxyestra-1,3,5(10)-triene-3,17beta-diol is a synthetic derivative of estradiol, notable for its methoxy substitution at the C-4 position. This compound is part of the steroid hormone family and exhibits significant biological activities primarily through its interaction with estrogen receptors (ERs). Its structural similarities to other estrogens suggest potential therapeutic applications, particularly in oncology and endocrinology.

The chemical structure of this compound can be represented as follows:

C20H26O3\text{C}_{20}\text{H}_{26}\text{O}_3

This compound features a steroid backbone with a methoxy group that alters its receptor binding affinity and biological activity compared to other estrogens.

This compound primarily exerts its biological effects by binding to estrogen receptors (ERα and ERβ). Upon binding, it activates various signaling pathways that influence cellular processes such as:

  • Cell proliferation : The compound promotes the proliferation of estrogen-responsive cells.
  • Apoptosis regulation : It has been shown to induce apoptosis in certain cancer cell lines through intrinsic and extrinsic pathways.
  • Gene expression modulation : By activating ERs, it regulates the transcription of genes involved in reproductive functions and cancer progression.

Estrogenic Activity

Research indicates that this compound exhibits estrogenic activity comparable to that of estradiol. It has been demonstrated to stimulate the growth of estrogen-dependent tumors in vitro and in vivo. Table 1 summarizes the comparative estrogenic activity of various compounds.

Compound NameEstrogenic Activity (Relative to Estradiol)
Estradiol1.0
4-Methoxyestra-1,3,5(10)-triene~0.8
2-Methoxyestradiol~0.5
4-Hydroxyestradiol~0.9

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in various cancer cell lines such as HeLa and MDA-MB-231. The mechanism involves disrupting microtubule dynamics and blocking cell cycle progression at critical checkpoints (G1/S and G2/M transitions) .

Case Study : In a study involving HeLa cervical cancer cells treated with this compound:

  • IC50 Value : The compound exhibited an IC50 value of approximately 0.46 µM after 72 hours of exposure.
  • Mechanism : Flow cytometry analysis indicated increased annexin V binding, suggesting enhanced apoptosis .

Pharmacological Applications

The unique properties of this compound make it a candidate for therapeutic applications:

  • Hormone Replacement Therapy (HRT) : Due to its estrogenic effects, it may serve as an alternative in HRT for menopausal symptoms.
  • Cancer Treatment : Its ability to induce apoptosis in cancer cells positions it as a potential therapeutic agent in oncology.

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